{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Description
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a naphthyloxy group, a furoyl group, and a phenylsulfonyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[5-(naphthalen-1-yloxymethyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c29-26(27-15-17-28(18-16-27)34(30,31)22-9-2-1-3-10-22)25-14-13-21(33-25)19-32-24-12-6-8-20-7-4-5-11-23(20)24/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJYRHSWCGVXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyloxy and furoyl intermediates, which are then coupled with the piperazine ring. Common reaction conditions include the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives.
Scientific Research Applications
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways affected by this compound include signal transduction pathways and metabolic pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
When compared to similar compounds, {5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups. Similar compounds include:
1-{5-[(1-naphthyloxy)methyl]-2-furoyl}-4-(methylsulfonyl)piperazine: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may result in different chemical reactivity and biological activity.
1-{5-[(1-naphthyloxy)methyl]-2-furoyl}-4-(phenylsulfonyl)morpholine: The piperazine ring is replaced with a morpholine ring, altering the compound’s overall properties.
1-{5-[(1-naphthyloxy)methyl]-2-furoyl}-4-(phenylsulfonyl)pyrrolidine: The piperazine ring is replaced with a pyrrolidine ring, which may affect the compound’s stability and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
